cantharidin

描述

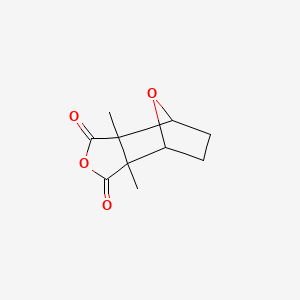

It is a bicyclic anhydride with the molecular formula C10H12O4 and a molecular weight of 196.20 g/mol . This compound is known for its potent biological activities and has been used in traditional medicine for centuries.

准备方法

Synthetic Routes and Reaction Conditions

Cantharidin can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between furan and maleic anhydride, followed by hydrogenation and epoxidation steps . The reaction conditions typically include:

Diels-Alder Reaction: Furan and maleic anhydride are reacted at elevated temperatures (around 60-80°C) to form the adduct.

Hydrogenation: The adduct is hydrogenated in the presence of a palladium catalyst to reduce the double bonds.

Epoxidation: The hydrogenated product is then epoxidized using a peracid, such as m-chloroperbenzoic acid, to form this compound.

Industrial Production Methods

Industrial production of this compound often involves extraction from blister beetles, particularly from the species Lytta vesicatoria. The beetles are collected, dried, and then subjected to solvent extraction to isolate this compound . This method is preferred for large-scale production due to the natural abundance of the compound in these insects.

化学反应分析

Types of Reactions

Cantharidin undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to form cantharidic acid.

Reduction: Reduction of this compound can yield dihydrothis compound.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the anhydride carbonyl groups.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild conditions to form substituted derivatives.

Major Products

Cantharidic Acid: Formed by hydrolysis of this compound.

Dihydrothis compound: Formed by reduction of this compound.

Substituted this compound Derivatives: Formed by nucleophilic substitution reactions.

科学研究应用

Dermatological Applications

Topical Treatment for Skin Conditions

Cantharidin is primarily utilized in dermatology for its effectiveness against several skin conditions, including warts and molluscum contagiosum. Its mechanism involves inducing localized inflammation, leading to the destruction of abnormal skin cells.

Efficacy in Treating Molluscum Contagiosum

- Clinical Trials : A phase 2 study demonstrated that topical this compound (0.7% to 1.0%) significantly improved lesion clearance compared to placebo, with an 85.9% resolution rate observed among participants .

- Combination Therapies : Studies have shown that this compound combined with other agents like podophyllotoxin and salicylic acid enhances efficacy in wart treatment, particularly in pediatric populations .

| Study | Treatment | Efficacy | Adverse Effects |

|---|---|---|---|

| Cohen et al., 2025 | Topical this compound | 85.9% complete resolution | Minimal inflammation reported |

| Li et al., 2017 | This compound + Imiquimod | Increased lesion clearance | No significant adverse events |

Other Dermatological Uses

This compound is also explored for treating:

Oncological Applications

Recent studies indicate that this compound possesses significant anticancer properties, making it a candidate for cancer treatment.

Case Studies

- Melanoma Treatment : In vitro studies revealed that this compound inhibited the migratory activity of melanoma cells (A375.S2) and induced morphological changes leading to cell death .

- Combination with Radiotherapy : this compound has been shown to enhance the effects of radiotherapy in lung cancer by modulating immune responses .

Safety and Toxicity Concerns

While this compound shows promise in therapeutic applications, its narrow therapeutic window raises concerns regarding toxicity. Reports indicate that doses close to therapeutic levels can lead to hepatotoxicity and renal damage .

Toxicity Management Strategies

作用机制

Cantharidin exerts its effects primarily by inhibiting protein phosphatase 2A (PP2A), a key enzyme involved in the regulation of various cellular processes . By inhibiting PP2A, this compound disrupts cell signaling pathways, leading to apoptosis in cancer cells. Additionally, this compound can induce endoplasmic reticulum stress, further promoting cell death .

相似化合物的比较

Similar Compounds

Dihydrocantharidin: A reduced form of this compound with similar biological activities.

Cantharidic Acid: A hydrolyzed form of this compound with distinct chemical properties.

Northis compound: A synthetic derivative of this compound with enhanced anticancer properties.

Uniqueness

This compound is unique due to its potent biological activities and its ability to inhibit PP2A. Unlike its derivatives, this compound has a well-established history of use in traditional medicine and has been extensively studied for its therapeutic potential .

生物活性

Cantharidin, a natural compound derived from the blister beetle Mylabris, has garnered significant attention in biomedical research due to its diverse biological activities, particularly its potential as an anti-cancer agent and its applications in dermatological treatments. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, case studies, and relevant research findings.

This compound primarily exerts its biological effects through the inhibition of protein phosphatases, particularly protein phosphatase 2A (PP2A). This inhibition leads to the activation of various oncogenic signaling pathways, including:

- ERK (Extracellular signal-regulated kinase)

- JNK (c-Jun N-terminal kinase)

- PKC (Protein kinase C)

- NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells)

These pathways are crucial in regulating cell proliferation, survival, and angiogenesis. Specifically, this compound has been shown to promote the secretion of proangiogenic factors such as IL-6, IL-8, TNF-α, and VEGF (Vascular Endothelial Growth Factor), which are vital for tumor growth and metastasis .

Table 1: Key Biological Activities of this compound

Therapeutic Applications

This compound has been utilized in various therapeutic contexts:

- Dermatological Treatments :

- Cancer Therapy :

- Poisoning Cases :

Case Study 1: Efficacy in Molluscum Contagiosum

A clinical study involving children treated with this compound for molluscum contagiosum showed that while the treatment group had a higher median reduction in lesions compared to placebo, the differences were not statistically significant .

Case Study 2: High-Dose Toxicity

A notable case involved a 36-year-old female who ingested 10 grams of this compound powder. She developed MODS characterized by gastrointestinal symptoms and renal failure. The case highlighted the need for awareness regarding the potential dangers associated with this compound ingestion .

Research Findings

Recent studies have further elucidated the molecular biology of this compound:

- Cell Cycle Effects : Research indicates that this compound induces a G2/M cell cycle arrest in various cell types without necessarily triggering apoptosis .

- Angiogenesis Studies : Investigations into the proangiogenic effects of this compound revealed that it significantly upregulates proangiogenic genes at both mRNA and protein levels .

属性

IUPAC Name |

2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZBEENLJMYSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3CCC(C1(C(=O)OC2=O)C)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858998 | |

| Record name | Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80558-50-5, 10385-74-7 | |

| Record name | NSC 190421 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080558505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190421 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。